

# Elucidating the Chemical Architecture of 1-Hexadecylimidazolidine-2,4-dione: A Technical Guide

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## Compound of Interest

Compound Name: *1-Hexadecylimidazolidine-2,4-dione*

Cat. No.: *B1334992*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of **1-Hexadecylimidazolidine-2,4-dione**, a long-chain N-alkylated hydantoin. The document details the key analytical techniques and expected data for confirming the molecular structure of this compound, offering valuable insights for researchers in medicinal chemistry and drug development.

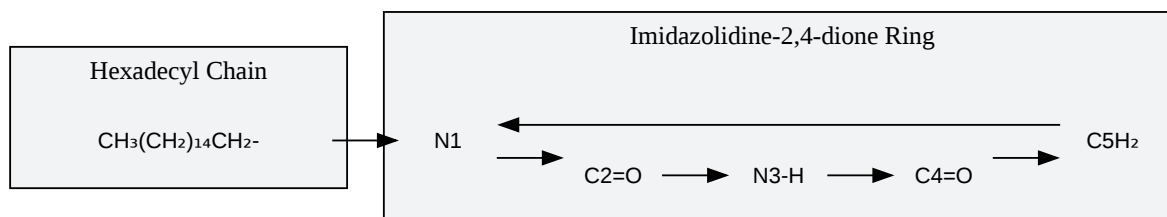
## Chemical Identity and Structural Framework

**1-Hexadecylimidazolidine-2,4-dione**, also known as 1-N-Hexadecyl hydantoin, is a heterocyclic compound featuring a five-membered imidazolidine-2,4-dione (hydantoin) ring.<sup>[1]</sup> A sixteen-carbon aliphatic chain (hexadecyl group) is attached to the nitrogen atom at the 1-position of the hydantoin ring.

Table 1: Chemical Identity of **1-Hexadecylimidazolidine-2,4-dione**

Identifier	Value
IUPAC Name	1-hexadecylimidazolidine-2,4-dione
Synonyms	1-N-Hexadecyl hydantoin, 1-Cetylhydantoin
CAS Number	85117-82-4
Molecular Formula	C <sub>19</sub> H <sub>36</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	324.5 g/mol
InChI	InChI=1S/C19H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-18(22)20-19(21)23/h2-17H2,1H3,(H,20,22,23)
SMILES	CCCCCCCCCCCCCCCCN1CC(=O)NC1=O

The core structure is the hydantoin moiety, a derivative of imidazolidine with two carbonyl groups at positions 2 and 4. The long hexadecyl chain imparts significant lipophilicity to the molecule.



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**Figure 1:** Chemical structure of **1-Hexadecylimidazolidine-2,4-dione**.

## Experimental Protocols for Synthesis and Elucidation

The elucidation of the chemical structure of **1-Hexadecylimidazolidine-2,4-dione** relies on a combination of synthesis and spectroscopic analysis.

## Synthesis Protocol: N-Alkylation of Hydantoin

A common method for the synthesis of N-alkylated hydantoins involves the direct alkylation of the hydantoin ring. The following is a representative protocol.

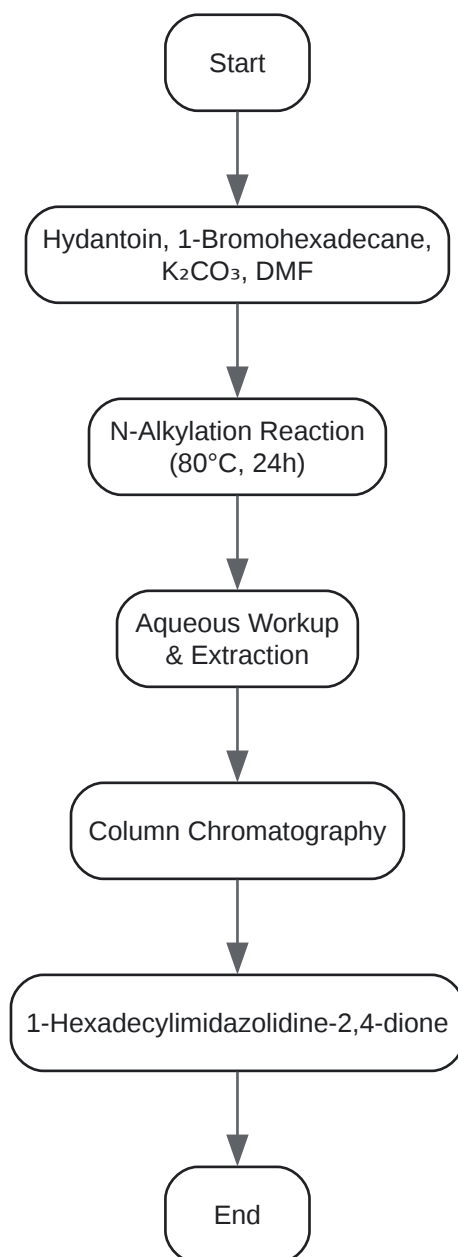
Materials:

- Hydantoin
- 1-Bromohexadecane
- Potassium carbonate ( $K_2CO_3$ )
- Dimethylformamide (DMF)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate ( $MgSO_4$ )

Procedure:

- To a solution of hydantoin (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add 1-bromohexadecane (1.1 eq) to the reaction mixture.
- Heat the reaction to 80°C and stir for 24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).

- Wash the combined organic layers with brine, dry over anhydrous  $\text{MgSO}_4$ , and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield **1-Hexadecylimidazolidine-2,4-dione**.

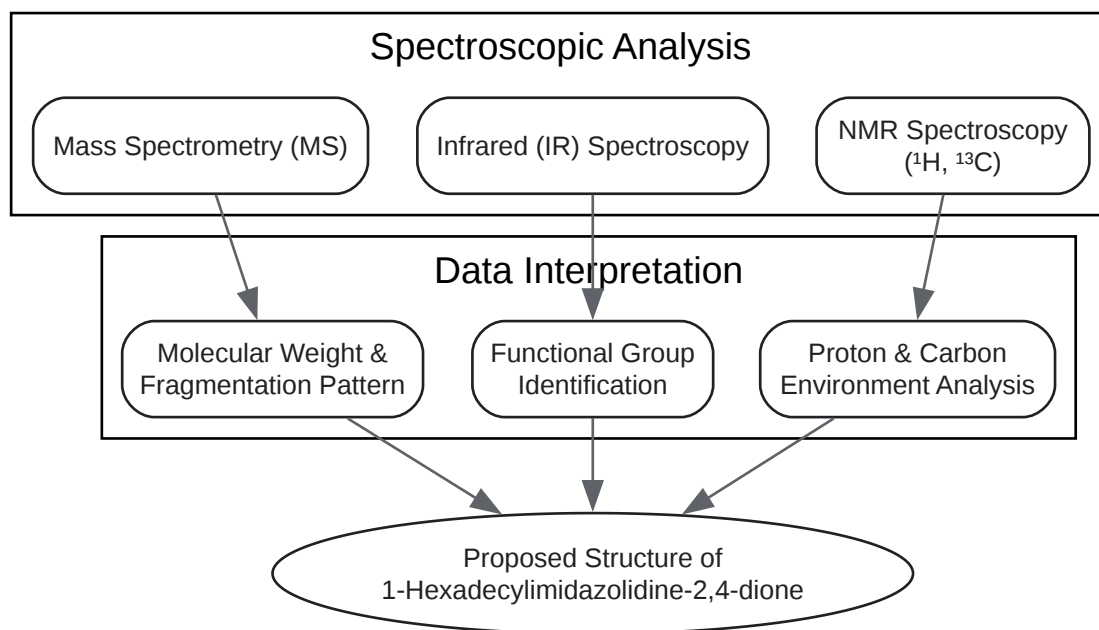


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**Figure 2:** General workflow for the synthesis of **1-Hexadecylimidazolidine-2,4-dione**.

## Spectroscopic Analysis Workflow

The structural confirmation is achieved through a combination of spectroscopic techniques.



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**Figure 3:** Logical workflow for the structure elucidation of **1-Hexadecylimidazolidine-2,4-dione**.

## Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for **1-Hexadecylimidazolidine-2,4-dione**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

<sup>1</sup>H NMR (Proton NMR): The <sup>1</sup>H NMR spectrum is expected to show signals corresponding to the protons of the hexadecyl chain and the hydantoin ring.

Table 2: Predicted <sup>1</sup>H NMR Spectral Data (500 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.5-8.5	br s	1H	NH (Hydantoin ring)
~3.9	s	2H	-N-CH <sub>2</sub> -C=O (Hydantoin ring, C5)
~3.4	t	2H	-N-CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>14</sub> -
~1.6	m	2H	-N-CH <sub>2</sub> -CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>13</sub> -
~1.2-1.4	m	26H	-(CH <sub>2</sub> ) <sub>13</sub> -CH <sub>3</sub>
~0.88	t	3H	-CH <sub>3</sub>

<sup>13</sup>C NMR (Carbon-13 NMR): The <sup>13</sup>C NMR spectrum will provide information on the different carbon environments in the molecule.

Table 3: Predicted <sup>13</sup>C NMR Spectral Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
~170	C=O (Hydantoin ring, C4)
~158	C=O (Hydantoin ring, C2)
~48	-N-CH <sub>2</sub> -C=O (Hydantoin ring, C5)
~42	-N-CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>14</sub> -
~31.9	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~29.7-29.1	-(CH <sub>2</sub> ) <sub>11</sub> -
~26.8	-N-CH <sub>2</sub> -CH <sub>2</sub> -
~22.7	-CH <sub>2</sub> -CH <sub>3</sub>
~14.1	-CH <sub>3</sub>

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **1-Hexadecylimidazolidine-2,4-dione**, electron ionization (EI) would likely lead to fragmentation of the alkyl chain.

Table 4: Predicted Mass Spectrometry Fragmentation Data

m/z	Interpretation
324	[M] <sup>+</sup> (Molecular ion)
281	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
267	[M - C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
253	[M - C <sub>5</sub> H <sub>11</sub> ] <sup>+</sup>
...	Stepwise loss of C <sub>n</sub> H <sub>2n+1</sub> fragments
113	[C <sub>5</sub> H <sub>7</sub> N <sub>2</sub> O <sub>2</sub> ] <sup>+</sup> (Fragment containing the hydantoin ring)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Predicted Infrared (IR) Absorption Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~3200	Medium, Broad	N-H stretch (Hydantoin ring)
2920, 2850	Strong	C-H stretch (Aliphatic chain)
~1770, ~1710	Strong	C=O stretch (Hydantoin ring, asymmetric and symmetric)
~1470	Medium	C-H bend (Aliphatic chain)

## Conclusion

The structural elucidation of **1-Hexadecylimidazolidine-2,4-dione** is a systematic process involving targeted synthesis and comprehensive spectroscopic analysis. The combination of NMR, MS, and IR data provides unambiguous evidence for the connectivity and functional groups within the molecule. The predicted data presented in this guide serves as a valuable reference for researchers working with this compound and other long-chain N-alkylated hydantoins. This foundational knowledge is critical for further exploration of their potential applications in drug development and other scientific fields.

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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
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